2-Iodobenzofuran

Descripción general

Descripción

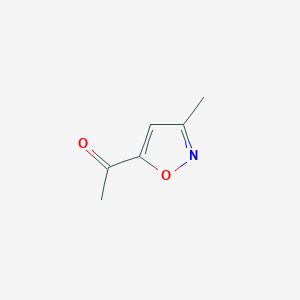

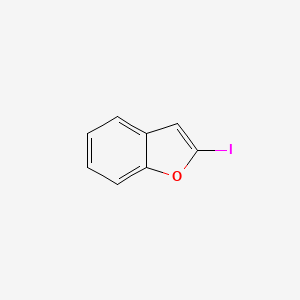

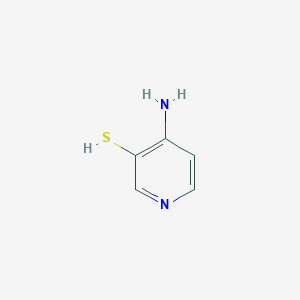

2-Iodobenzofuran (2-IBF) is an organic compound with the molecular formula C8H5IO. It is a heterocyclic aromatic compound, containing both an aromatic ring and an oxygen-containing heterocycle. It is a colorless solid that is soluble in organic solvents. 2-IBF is a versatile intermediate in organic synthesis, and has been used in the synthesis of a variety of organic compounds. It is also used in scientific research applications, such as in the study of the mechanism of action of drugs and other bioactive compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

2-Iodobenzofuran is a valuable compound in organic synthesis, particularly in the construction of complex molecules with biological activity. It serves as a versatile building block for the synthesis of various heterocyclic compounds . For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the creation of diverse organic structures that are often found in pharmaceuticals .

Material Science

In the field of material science, 2-Iodobenzofuran is used to synthesize organic materials with specific electronic properties . Its ability to participate in halogen dance reactions allows for the functionalization of aromatic systems, which is crucial in developing organic semiconductors and other materials used in electronic devices .

Environmental Science

2-Iodobenzofuran can be utilized in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain environmental toxins makes it a candidate for use in analytical methods that detect and quantify hazardous substances in various ecosystems .

Analytical Chemistry

In analytical chemistry, 2-Iodobenzofuran is employed as a reagent or intermediate in the development of analytical methods. It can be used to synthesize markers and probes that help in the identification and quantification of chemical species within complex mixtures .

Biochemistry

2-Iodobenzofuran plays a role in biochemistry research as well. It is involved in halogen dance reactions, which are instrumental in modifying aromatic and heteroaromatic systems. These modifications can lead to the discovery of new biochemical pathways and the development of novel biochemical tools .

Mecanismo De Acción

Target of Action

It is known that 2-iodobenzofuran is involved in a process known as the halogen dance (hd) reactions . This process is a useful tool for synthetic chemists as it enables access to positions in aromatic and heteroaromatic systems for subsequent functionalization .

Mode of Action

The mode of action of 2-Iodobenzofuran involves a process known as the Halogen Dance (HD) reactions . When 2-Iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .

Biochemical Pathways

The halogen dance (hd) reactions, in which 2-iodobenzofuran participates, enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization . This suggests that 2-Iodobenzofuran could potentially influence a variety of biochemical pathways depending on the specific functional groups introduced during the HD reactions.

Result of Action

Given its involvement in the halogen dance (hd) reactions, it can be inferred that 2-iodobenzofuran plays a role in the synthesis of various aromatic and heteroaromatic compounds .

Action Environment

The halogen dance (hd) reactions involving 2-iodobenzofuran are carried out in a specific environment, ie, in the presence of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C . This suggests that the action of 2-Iodobenzofuran could potentially be influenced by factors such as temperature and the presence of specific reagents.

Propiedades

IUPAC Name |

2-iodo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOBANRAWSQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550702 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodobenzofuran | |

CAS RN |

69626-75-1 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?

A: 2-Iodobenzofuran serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)

![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)